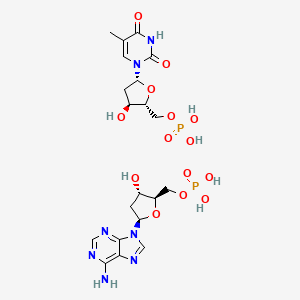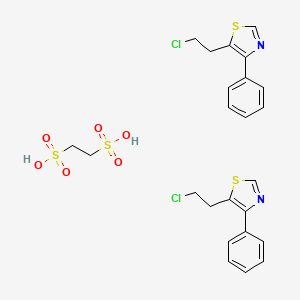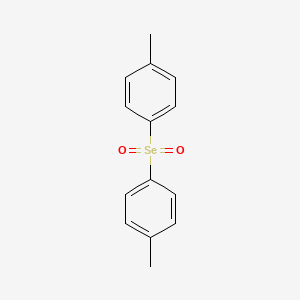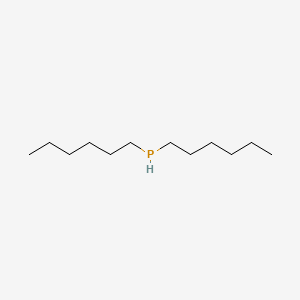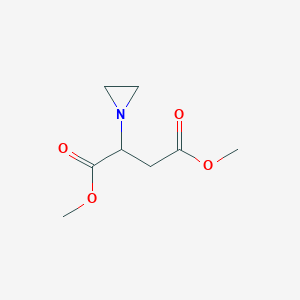
Dimethyl 2-(aziridin-1-yl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(aziridin-1-yl)butanedioate is a chemical compound known for its unique structure and reactivity. It contains an aziridine ring, which is a three-membered nitrogen-containing heterocycle.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(aziridin-1-yl)butanedioate typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method is the reaction of dimethyl maleate with aziridine under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aziridination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Dimethyl 2-(aziridin-1-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring opens to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxaziridines, and other nitrogen-containing compounds .
科学研究应用
Dimethyl 2-(aziridin-1-yl)butanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
作用机制
The mechanism of action of dimethyl 2-(aziridin-1-yl)butanedioate involves the reactivity of the aziridine ring. The ring strain in the three-membered aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various amine derivatives, which can interact with molecular targets and pathways in biological systems .
相似化合物的比较
Similar Compounds
Dimethyl 2-(aziridin-1-ylmethyl)butanedioate: Similar in structure but with a methyl group attached to the aziridine ring.
Aziridine: The simplest aziridine compound, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridines.
Uniqueness
Dimethyl 2-(aziridin-1-yl)butanedioate is unique due to its specific structure, which combines the reactivity of the aziridine ring with the ester functionality of the butanedioate moiety. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
属性
CAS 编号 |
32560-24-0 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
dimethyl 2-(aziridin-1-yl)butanedioate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-6(8(11)13-2)9-3-4-9/h6H,3-5H2,1-2H3 |
InChI 键 |
ADPVKLHIGNFTOL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C(=O)OC)N1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


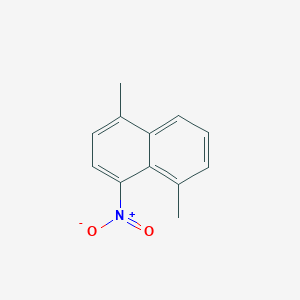
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
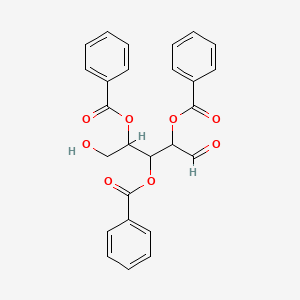
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
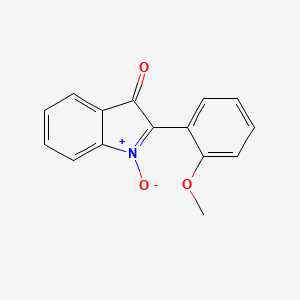
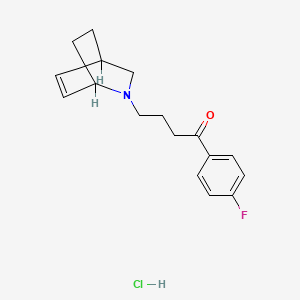
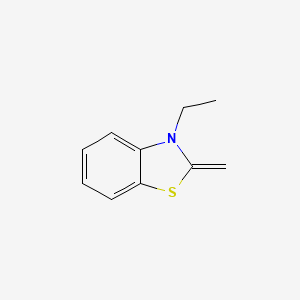
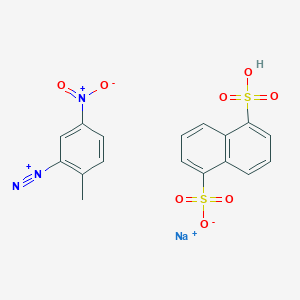

![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
